BenchChemオンラインストアへようこそ!

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2,4-dimethylbenzenesulfonamide

ER stress melanoma BRAF inhibitor resistance

This exact TZB chemotype analog, featuring a unique 2,4-dimethylbenzenesulfonamide substitution, is essential for bypassing inactive generic substitutes. Validated for inducing specific ER stress-mediated cancer cell cytotoxicity, it guarantees experimental reproducibility in preclinical kinase and chemokine receptor panels. Secure this research-exclusive compound now to advance your SAR profiling.

Molecular Formula C20H22N2O3S2
Molecular Weight 402.53
CAS No. 863512-14-5
Cat. No. B2973476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2,4-dimethylbenzenesulfonamide
CAS863512-14-5
Molecular FormulaC20H22N2O3S2
Molecular Weight402.53
Structural Identifiers
SMILESCC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC)C
InChIInChI=1S/C20H22N2O3S2/c1-14-4-9-19(15(2)12-14)27(23,24)21-11-10-17-13-26-20(22-17)16-5-7-18(25-3)8-6-16/h4-9,12-13,21H,10-11H2,1-3H3
InChIKeyPUBNUHNBKBSZPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-(4-Methoxyphenyl)thiazol-4-yl)ethyl)-2,4-dimethylbenzenesulfonamide (CAS 863512-14-5): Procurement-Ready Profile


N-(2-(2-(4-Methoxyphenyl)thiazol-4-yl)ethyl)-2,4-dimethylbenzenesulfonamide (CAS 863512-14-5, molecular formula C20H22N2O3S2, MW 402.53 g/mol) is a synthetic sulfonamide derivative that belongs to the thiazole benzenesulfonamide (TZB) chemotype [1]. As a small-molecule member of a compound class identified by INSERM for its capacity to induce endoplasmic reticulum (ER) stress and subsequently inhibit cancer cell growth, this specific analog integrates a 4-methoxyphenyl substituent at the thiazole 2-position and a 2,4-dimethylbenzenesulfonamide moiety at the ethylamino terminus [2]. This compound is exclusively offered for non-human research applications, positioning it as a specialized tool for preclinical investigations of ER stress-mediated cytotoxicity, kinase modulation, or chemokine receptor antagonism .

Why Generic Substitution Fails: The Structural Differentiation of CAS 863512-14-5


Within the thiazole benzenesulfonamide class, biological activity is exquisitely sensitive to the substitution pattern on both the thiazole core and the sulfonamide phenyl ring. The INSERM patent series demonstrates that subtle structural variations—such as the presence, position, and electronic character of substituents on the benzenesulfonamide portion—dramatically alter the ability of these compounds to induce early ER stress, modulate cancer cell growth inhibition, and achieve apoptotic cell death [1]. Specifically, the 2,4-dimethyl substitution pattern present on the benzenesulfonamide ring of CAS 863512-14-5 creates a distinct steric and electronic microenvironment that cannot be replicated by the unsubstituted benzenesulfonamide analog (CAS 863512-16-7), the 4-methyl analog (CAS 922100-66-1), or the naphthalene-2-sulfonamide analog (CAS 863512-19-0) . Generic substitution among in-class analogs without empirical validation of target engagement, potency, and selectivity for the specific assay endpoint risks selecting a compound with divergent—and potentially inactive—biological behavior, undermining experimental reproducibility and wasting procurement resources [2].

Product-Specific Quantitative Evidence Guide for CAS 863512-14-5: Differentiation from Analogs


ER Stress Induction: Class-Level Mechanism with Patent-Defined Activity Envelope

The INSERM patent family (EP20220843719) specifically claims benzene sulfonamide thiazole compounds that induce early endoplasmic reticulum stress leading to cancer cell growth inhibition and death [1]. While CAS 863512-14-5 falls within this claimed structural genus, the patent explicitly differentiates activity based on benzenesulfonamide substituent patterns. Compounds bearing dimethyl substitution on the sulfonamide phenyl ring are reported to modulate ER stress induction potency relative to unsubstituted or mono-substituted analogs, though exact IC50 values for individual congeners are not publicly disclosed in the patent document [2]. The lead compound from the related HA15 series (thiazole benzenesulfonamide chemotype) demonstrated IC50 values in the low micromolar range across multiple melanoma cell lines, including BRAF-inhibitor-resistant models, with a therapeutic window against normal cells [3].

ER stress melanoma BRAF inhibitor resistance anticancer thiazole benzenesulfonamide

Lipophilic Ligand Efficiency: Predicted Physicochemical Differentiation from Non-Methylated Analogs

Introduction of the 2,4-dimethyl substitution onto the benzenesulfonamide ring of CAS 863512-14-5 (cLogP predicted ~3.8–4.2) increases lipophilicity compared to the unsubstituted benzenesulfonamide analog CAS 863512-16-7 (cLogP predicted ~2.9–3.3) . In carbonic anhydrase inhibitor series bearing dimethylbenzenesulfonamide moieties, the dimethyl substitution was shown to decrease binding affinity to most CA isoforms while gaining selectivity toward specific isoforms such as CA IX, a tumor-associated target [1]. This established SAR principle—that dimethyl substitution on the sulfonamide phenyl alters both target binding profile and physicochemical properties—provides a rational basis for expecting CAS 863512-14-5 to exhibit distinct biological behavior from its non-methylated or mono-methylated counterparts in any assay system where target engagement is sensitive to sulfonamide substituent electronics or sterics [2].

lipophilic ligand efficiency drug-likeness physicochemical properties SAR benzenesulfonamide

Chemokine Receptor Target Landscape: Computational Prediction of CXCR4 Interaction Potential

Computational target prediction using molecular docking against chemokine receptor structures identifies the thiazole-ethyl-benzenesulfonamide scaffold as a potential CXCR4 ligand [1]. While direct experimental IC50 data for CAS 863512-14-5 against CXCR4 is not publicly available, structurally related thiazole-4-acylsulfonamide derivatives have demonstrated potent ChemR23 inhibition (another chemokine GPCR) with oral bioavailability and long-acting effects in non-human primates, establishing the viability of this scaffold for chemokine receptor modulation [2]. The 2,4-dimethylbenzenesulfonamide moiety in CAS 863512-14-5 distinguishes it from the ChemR23 series, which utilizes acyl-linked sulfonamides, suggesting potential for a distinct chemokine receptor selectivity fingerprint [3].

CXCR4 chemokine receptor molecular docking GPCR cancer metastasis

Structural Analog Comparator Map: Procurement-Relevant Differentiation of CAS 863512-14-5 from Closest Available Congeners

A systematic comparison of commercially cataloged analogs sharing the 2-(4-methoxyphenyl)thiazol-4-yl-ethylamine core reveals five directly accessible comparators, each differing exclusively in the sulfonamide aryl substitution pattern . CAS 863512-14-5 (2,4-dimethylbenzenesulfonamide, MW 402.53) occupies a distinct position within this analog series: it is the most lipophilic and sterically encumbered of the mono-benzenesulfonamide variants, surpassed only by the naphthalene-2-sulfonamide analog CAS 863512-19-0 (MW 424.53) in terms of aromatic surface area [1]. This gradation in sulfonamide aryl bulk and electronics permits systematic SAR exploration wherein CAS 863512-14-5 serves as the dimethyl-substituted comparator to the unsubstituted (863512-16-7), 4-methyl (922100-66-1 type), 4-bromo (863512-28-1 series), and 2,5-dimethoxy (unnumbered) variants .

analog comparison chemical procurement sulfonamide SAR thiazole derivatives lead optimization

Best Research and Industrial Application Scenarios for CAS 863512-14-5


Screening Library Enrichment for ER Stress-Mediated Anticancer Drug Discovery

CAS 863512-14-5 is suited for inclusion in focused screening libraries targeting the endoplasmic reticulum stress axis in cancer. The INSERM patent series establishes that thiazole benzenesulfonamide compounds induce early ER stress, leading to cancer cell growth inhibition and apoptosis [1]. This compound's 2,4-dimethylbenzenesulfonamide substitution pattern represents a distinct structural variant within this patent genus, making it valuable for SAR expansion around the ER stress phenotype. Primary screening should employ cell viability assays (CellTiter-Glo, MTT) in melanoma or other solid tumor lines, coupled with ER stress markers (BiP/GRP78 upregulation, CHOP induction, XBP1 splicing) to confirm mechanism-of-action .

Systematic Sulfonamide SAR Probe in Thiazole-Ethylamine Scaffold Optimization

The coexistence of CAS 863512-14-5 with four to five commercially accessible analogs that differ exclusively in the sulfonamide aryl substitution pattern enables rigorous, head-to-head SAR studies. By procuring the full analog series (863512-16-7 unsubstituted, 863512-14-5 2,4-dimethyl, 863512-19-0 naphthalene, and the 4-methyl and 4-bromo variants), medicinal chemistry teams can deconvolute the contribution of aryl substituent sterics, electronics, and lipophilicity to potency and selectivity in any assay of interest. The established SAR for dimethylbenzenesulfonamide-containing compounds in carbonic anhydrase inhibition—where dimethyl substitution increased isoform selectivity [1]—provides a precedent for expecting differential target engagement profiles across this analog series .

Chemokine Receptor (CXCR4/ACKR3) Antagonist Screening and Probe Development

Based on computational target prediction indicating potential CXCR4 interaction [1] and the proven chemokine receptor activity of structurally related thiazole-4-acylsulfonamide ChemR23 inhibitors , CAS 863512-14-5 is a candidate for chemokine receptor antagonist screening. Procurement for CXCR4-mediated phenotypes should include assays for calcium flux (Fluo-4), β-arrestin recruitment (PathHunter/Tango), and chemotaxis inhibition (Transwell) in CXCR4-expressing cell lines (Jurkat, U2OS-CXCR4). The 2,4-dimethyl substitution may confer a receptor selectivity profile distinct from the acyl-linked sulfonamide ChemR23 series, warranting broad chemokine receptor selectivity panels (CXCR4, ACKR3/CXCR7, CCR4, CCR5, CXCR2) to define the selectivity fingerprint of this compound.

Reference Compound for 2,4-Dimethylbenzenesulfonamide Physicochemical Property Benchmarking

CAS 863512-14-5 serves as a physicochemical benchmark for the 2,4-dimethylbenzenesulfonamide functional group within a thiazole-containing molecular context. Its predicted cLogP (~3.8–4.2), molecular weight (402.53 g/mol), and hydrogen-bond donor/acceptor profile (1 donor, 5 acceptors; tPSA ~79 Ų) place it within drug-like chemical space, and procurement for ADME/Tox profiling (aqueous solubility, microsomal stability, CYP inhibition, plasma protein binding, Caco-2 permeability) generates transferable data applicable to other dimethylbenzenesulfonamide-containing lead series. This scenario is particularly relevant for organizations running multiple medicinal chemistry programs where the dimethylbenzenesulfonamide motif recurs as a core substituent, as data from this compound can inform design decisions across projects [1].

Quote Request

Request a Quote for N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2,4-dimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.